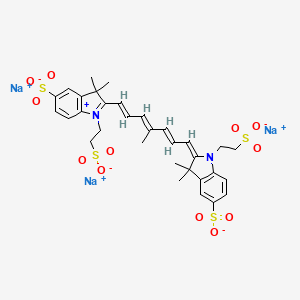
Tetrasulfocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfocyanine is an organic sodium salt which is the trisodium salt of this compound acid. It is an in vivo near-IR fluorescent probe for tumour imaging. It has a role as a fluorescent probe. It contains a this compound(3-).
Scientific Research Applications
Fluorescent Probe for Tumor Imaging
Tetrasulfocyanine (TSC) has been identified as a potential fluorescent probe for tumor imaging. The complex of TSC with the Fab antibody fragment MOR03268 has shown promise in this application. The high affinity binding (Kd = 0.6 nM) of MOR03268 to TSC suggests its potential for diagnostic imaging in identifying tumors (Hillig et al., 2007).
J-aggregate Formation Kinetics
The kinetics of J-aggregate formation in TSC has been studied, revealing insights into its behavior and potential applications in areas like biophysics and material science. This research is crucial for understanding the molecular assembly processes of chromophores like TSC (Pasternack et al., 2000).
Interaction with Specific Antibodies for Smart Probes
Molecular interactions between TSC and specific antibodies can be exploited to create novel smart probes for diagnostic imaging. Some Fabs have been developed to bind TSC with subnanomolar affinity, and such interactions can induce significant shifts in dye absorption peak, which has potential applications in smart imaging probes (Hillig et al., 2008).
Solvent Properties Study
Tetraalkylammonium sulfonates, including compounds similar to TSC, have been characterized for their unique solvent properties. Such studies are significant for applications in chromatography and understanding the solvent behavior of sulfonate compounds (Poole et al., 1989).
Amino Acid Analysis in Proteins
TSC-related compounds have been used in methods for amino acid analysis in proteins. This is crucial for understanding protein composition and has applications in biochemistry and molecular biology (Simpson et al., 1976).
Proton Exchange Membrane in Fuel Cells
Sulfonated poly(ether sulfone)s, similar to TSC, have been developed for use in fuel cells. These materials have shown potential as efficient proton exchange membranes, crucial for the performance of fuel cells (Matsumoto et al., 2009).
Properties
Molecular Formula |
C32H35N2Na3O12S4 |
|---|---|
Molecular Weight |
836.9 g/mol |
IUPAC Name |
trisodium;(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-sulfonato-1-(2-sulfonatoethyl)indol-1-ium-2-yl]-4-methylhepta-2,4,6-trienylidene]-3,3-dimethyl-1-(2-sulfonatoethyl)indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O12S4.3Na/c1-22(8-6-10-29-31(2,3)25-20-23(49(41,42)43)12-14-27(25)33(29)16-18-47(35,36)37)9-7-11-30-32(4,5)26-21-24(50(44,45)46)13-15-28(26)34(30)17-19-48(38,39)40;;;/h6-15,20-21H,16-19H2,1-5H3,(H3-,35,36,37,38,39,40,41,42,43,44,45,46);;;/q;3*+1/p-3 |
InChI Key |
HAFZTWYRKGACLU-UHFFFAOYSA-K |
Isomeric SMILES |
C/C(=C\C=C\C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


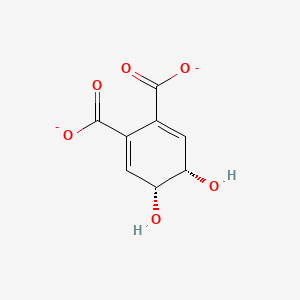
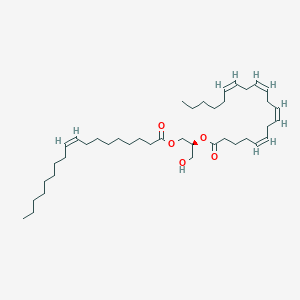
![TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243407.png)




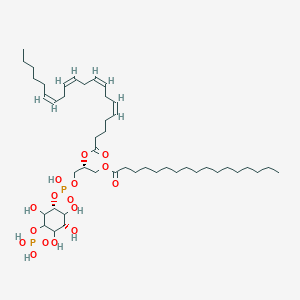
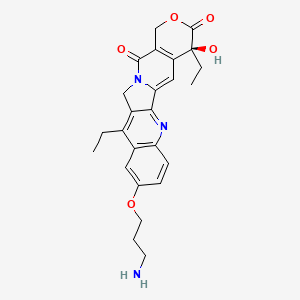
![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)
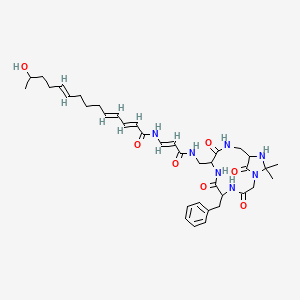

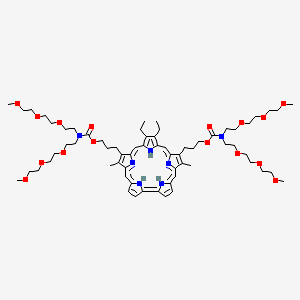
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)
